molecular formula C17H26N2O2 B3235409 {(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid CAS No. 1354009-96-3

{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No. B3235409
CAS RN: 1354009-96-3
M. Wt: 290.4 g/mol
InChI Key: YUSKXYJBEXIQLC-INIZCTEOSA-N
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Description

This compound is a complex organic molecule that likely contains an amino acid structure due to the presence of an acetic acid component. It also seems to have a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The benzyl and isopropyl groups are common in organic chemistry and are used in various reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Strecker Synthesis or ring-opening reactions of epoxides with amines . These methods allow the formation of complex structures including α-amino acids and β-amino alcohols .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, the presence of the pyrrolidine ring and the acetic acid component suggests it might participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using tools like Expasy’s ProtParam, which computes parameters like molecular weight, theoretical pI, amino acid composition, atomic composition, and more .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a catalyst, it might facilitate certain chemical reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For similar compounds, safety data sheets (SDS) provide information on potential hazards, safe handling practices, and emergency procedures .

Future Directions

The future directions in the study and application of this compound would depend on its properties and potential uses. It could be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

2-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)12-16-9-6-10-18(16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSKXYJBEXIQLC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134757
Record name 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354009-96-3
Record name 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354009-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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